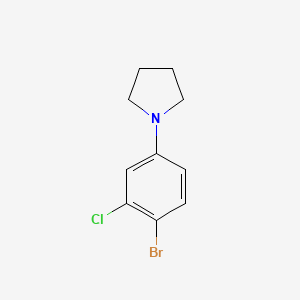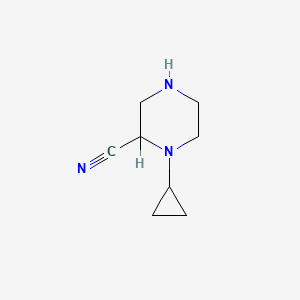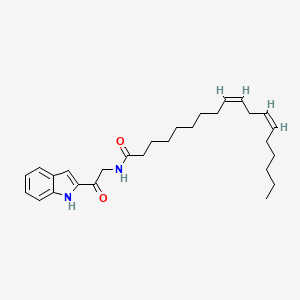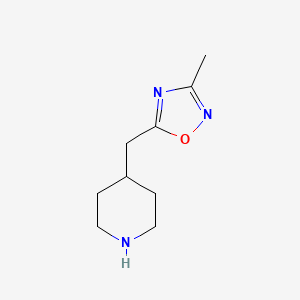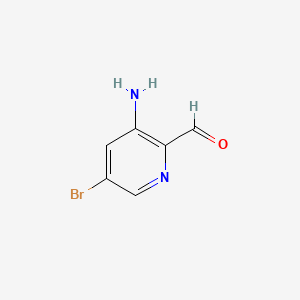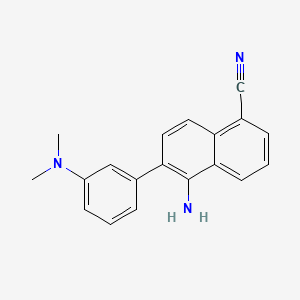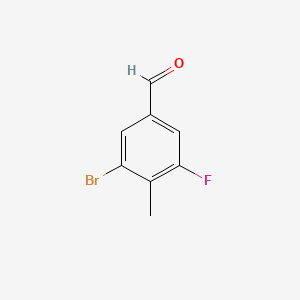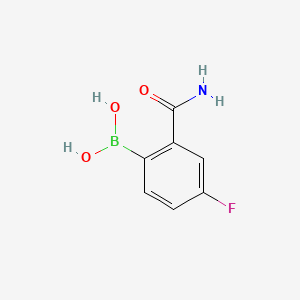
(2-Carbamoyl-4-fluorophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Carbamoyl-4-fluorophenyl)boronic acid” is an organofluorine compound . It is functionally related to a phenylboronic acid . This compound is also known as "Boronic acid, B- [2-(aminocarbonyl)-4-fluorophenyl]-" .
Synthesis Analysis
The synthesis of “(2-Carbamoyl-4-fluorophenyl)boronic acid” has been studied in the context of structure-activity studies . These studies examined the effect of a novel series of S-substituted 6-mercapto-N-phenyl-nicotinamides on CXCL1-stimulated Ca (2+) flux in whole human PMNs .
Molecular Structure Analysis
The molecular formula of “(2-Carbamoyl-4-fluorophenyl)boronic acid” is C7H7BFNO3 . The average mass is 182.945 Da and the monoisotopic mass is 183.050308 Da .
Chemical Reactions Analysis
“(2-Carbamoyl-4-fluorophenyl)boronic acid” has been used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Carbamoyl-4-fluorophenyl)boronic acid” include a density of 1.4±0.1 g/cm3, a boiling point of 347.4±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . The compound also has an enthalpy of vaporization of 62.4±3.0 kJ/mol and a flash point of 163.9±30.7 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : This compound is synthesized from 4-bromo-2-fluoroaniline, using a lithium-bromine exchange and acidic hydrolysis, yielding a derivative with a low boronic acid pKa value. This derivative is useful in the construction of glucose-sensing materials operating at physiological pH (Das et al., 2003).
Fluorescence Quenching and Sensor Development
- Fluorescence Quenching Study : Studies of fluorescence quenching in boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, show how the Stern–Volmer equation can be used to understand different conformers and hydrogen bonding in various environments (Geethanjali et al., 2015).
- Fluorescent Boronic Acid Sensors : Research on carbazole-based fluorescent boronic acid sensors has shown enhanced fluorescence modulation efficiency, indicating potential applications in selective recognition of specific acids and sugars (Zhang et al., 2010).
Applications in Nanotechnology
- Carbon Nanotube Modulation : Phenyl boronic acids, including 2-carboxyphenylboronic acid, have been used to modulate the photoluminescence of single-walled carbon nanotubes, demonstrating potential applications in saccharide recognition and nanotechnology (Mu et al., 2012).
Chemical Sensing and Recognition
- Chemosensors for Carbohydrates : Biphenyl boronic acids, closely related to (2-Carbamoyl-4-fluorophenyl)boronic acid, have been developed as fluorophores for "turn-on" fluorescence upon binding with carbohydrates, indicating their utility in chemical sensing (Oesch & Luedtke, 2015).
Boronic Acid Reactivity and Binding Studies
- Boronic Acid–Diol Complexation : Studies on various boronic acids, including derivatives like (2-Carbamoyl-4-fluorophenyl)boronic acid, have contributed to understanding the structure–reactivity relationships in boronic acid binding to diols, relevant in biomaterials and sensing technologies (Brooks, Deng, & Sumerlin, 2018).
Advanced Material Applications
- Organic Phosphorescent Materials : Aryl boronic acids, such as 4-(carbazol-9-yl)phenylboronic acid, have been used to create long-lived room-temperature phosphorescent emitters, demonstrating the potential of boronic acids in developing advanced materials with unique optical properties (Zhang et al., 2018).
Safety And Hazards
Safety measures for handling “(2-Carbamoyl-4-fluorophenyl)boronic acid” include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
Zukünftige Richtungen
The future directions of “(2-Carbamoyl-4-fluorophenyl)boronic acid” research could involve further exploration of its role as a noncompetitive boronic acid CXCR1/2 antagonist . Additionally, its use as a reactant in coupling reactions and in the synthesis of novel biologically active terphenyls could be further explored .
Eigenschaften
IUPAC Name |
(2-carbamoyl-4-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BFNO3/c9-4-1-2-6(8(12)13)5(3-4)7(10)11/h1-3,12-13H,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAONGALRMVQDSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)C(=O)N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675210 |
Source


|
| Record name | (2-Carbamoyl-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Carbamoyl-4-fluorophenyl)boronic acid | |
CAS RN |
1217500-90-7 |
Source


|
| Record name | (2-Carbamoyl-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

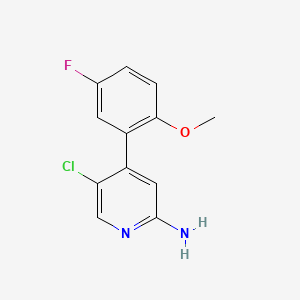
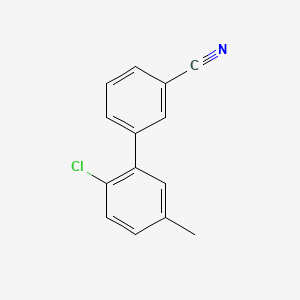
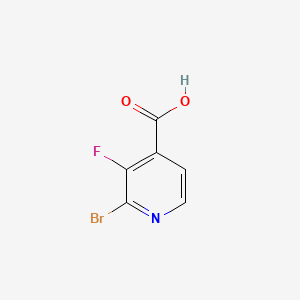
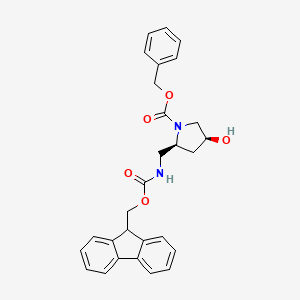
![1h-Pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B582160.png)
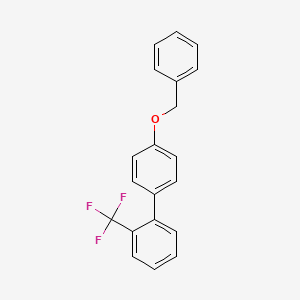
![N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B582163.png)
